molecular formula C31H35N3O7 B2709641 Rac-5-({[(3r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9h-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1h-pyrrole-2-carboxylic acid CAS No. 2137065-55-3

Rac-5-({[(3r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9h-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1h-pyrrole-2-carboxylic acid

Cat. No.: B2709641
CAS No.: 2137065-55-3
M. Wt: 561.635
InChI Key: DZPQPSWHWOVXRG-KAYWLYCHSA-N
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Description

Rac-5-({[(3r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9h-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1h-pyrrole-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group, a pyrrolidine ring, and a pyrrole carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-5-({[(3r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9h-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1h-pyrrole-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common synthetic route may involve the following steps:

    Protection of the pyrrolidine nitrogen: The pyrrolidine nitrogen is protected using a fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the pyrrole ring: The pyrrole ring is synthesized through a cyclization reaction.

    Coupling reaction: The protected pyrrolidine is coupled with the pyrrole carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The Fmoc group is removed under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Rac-5-({[(3r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9h-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1h-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Rac-5-({[(3r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9h-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1h-pyrrole-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-5-({[(3r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9h-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid
  • 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-ethylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid

Uniqueness

The uniqueness of Rac-5-({[(3r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9h-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1h-pyrrole-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O7/c1-31(2,3)41-29(37)33-16-26(27(17-33)39-4)34(15-19-13-14-25(32-19)28(35)36)30(38)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-14,24,26-27,32H,15-18H2,1-4H3,(H,35,36)/t26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPQPSWHWOVXRG-KAYWLYCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N(CC2=CC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)N(CC2=CC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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